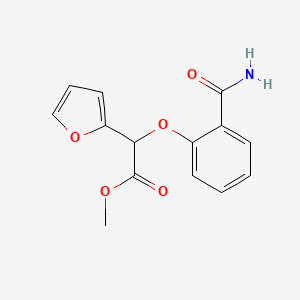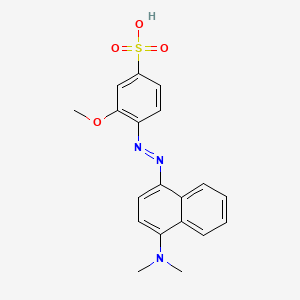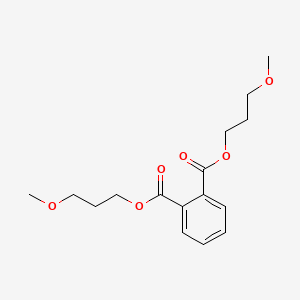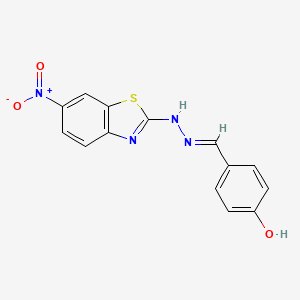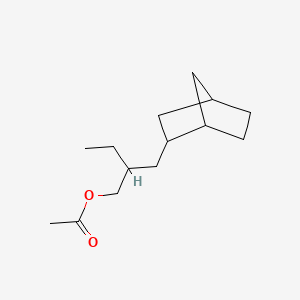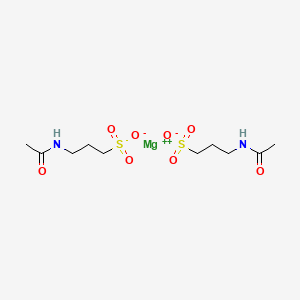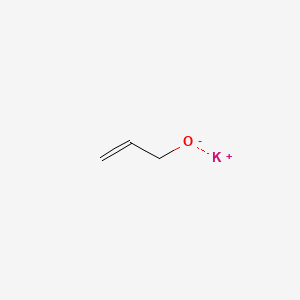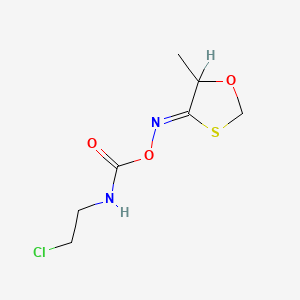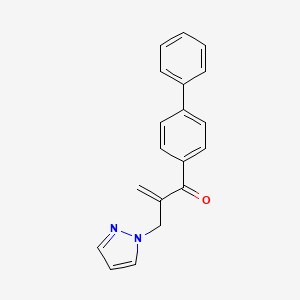
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology
In biological research, chalcones and their derivatives are studied for their anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound and its derivatives may be explored for their potential therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The biological activity of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is often attributed to its ability to interact with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound with a similar structure but without the pyrazole moiety.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A natural compound with a similar diketone structure and known for its anti-inflammatory and antioxidant properties.
Uniqueness
The presence of the pyrazole moiety in 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- distinguishes it from other chalcones and flavonoids, potentially enhancing its biological activity and specificity for certain molecular targets.
Propriétés
Numéro CAS |
108664-42-2 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-2-(pyrazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16N2O/c1-15(14-21-13-5-12-20-21)19(22)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-13H,1,14H2 |
Clé InChI |
TZDGDIOSNUETMK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


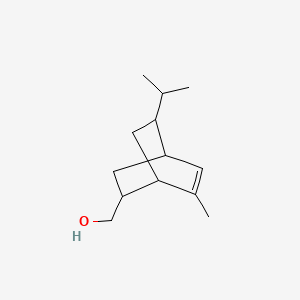

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
